molecular formula C21H20FN5O3S B2830647 4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide CAS No. 1021130-93-7

4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide

Cat. No.: B2830647
CAS No.: 1021130-93-7
M. Wt: 441.48
InChI Key: UKBNVSAODIEWQQ-UHFFFAOYSA-N
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Description

4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide is a complex organic compound that features a pyridazine ring, a piperazine moiety, and a benzenesulfonamide group. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-fluorophenylhydrazine and a suitable diketone can yield the pyridazine ring .

These steps often require the use of protecting groups and selective deprotection strategies to ensure the correct functionalization of the molecule .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide
  • 4-(4-(6-(4-Methylphenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide
  • 4-(4-(6-(4-Bromophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide

Uniqueness

What sets 4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide apart from similar compounds is the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes.

Properties

IUPAC Name

4-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O3S/c22-17-5-1-15(2-6-17)19-9-10-20(25-24-19)26-11-13-27(14-12-26)21(28)16-3-7-18(8-4-16)31(23,29)30/h1-10H,11-14H2,(H2,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBNVSAODIEWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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